- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure
상품 이름:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- 인치: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- 미소: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 221.10519334g/mol
- 동위원소 질량: 221.10519334g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 3
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 49.8
- 소수점 매개변수 계산 참조값(XlogP): 1.1
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.1±0.1 g/cm3
- 융해점: No data available
- 비등점: 370.7°C at 760 mmHg
- 플래시 포인트: 178℃
- 굴절률: 1.589
- PSA: 49.77000
- LogP: 1.32770
- 증기압: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P280;P305+P351+P338
- 보안 지침: H303+H313+H333
- 저장 조건:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109216-10g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 10g |
$74 | 2024-07-18 | |
eNovation Chemicals LLC | D404042-25g |
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |
95656-88-5 | 97% | 25g |
$600 | 2024-06-05 | |
Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$8.0 | 2025-02-26 | |
Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 100g |
$498 | 2024-07-18 | |
Ambeed | A119384-100g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$415.0 | 2025-02-26 | |
eNovation Chemicals LLC | D500919-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 97% | 10g |
$160 | 2024-05-24 | |
Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$35.0 | 2025-02-26 | |
Ambeed | A119384-10g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 10g |
$62.0 | 2025-02-26 | |
Ambeed | A119384-25g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 25g |
$115.0 | 2025-02-26 | |
TRC | B535218-2.5g |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 2.5g |
$ 58.00 | 2023-04-18 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
참조
합성회로 2
반응 조건
참조
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
합성회로 3
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
참조
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
참조
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
참조
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
합성회로 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
합성회로 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
참조
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
합성회로 10
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
합성회로 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
참조
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
참조
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
합성회로 14
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
합성회로 15
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
참조
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
합성회로 16
반응 조건
1.1 Solvents: Dichloromethane ; 20 h, rt
참조
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
합성회로 17
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
참조
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
합성회로 18
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
참조
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
- pyrrolidin-3-ol;hydrochloride
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate 관련 문헌
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) 관련 제품
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- 1581771-55-2(2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1803787-60-1(5-Fluoro-2,4-dimethylbenzenethiol)
- 1987340-72-6(2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)acetonitrile hydrochloride)
- 151062-55-4((2S)-2-amino-2-methyl-3-sulfanyl-propanoic acid;hydrochloride)
- 472996-14-8(1,3-dihydro-4-methyl-5-(phenylmethyl)-2H-Imidazole-2-thione)
- 67435-00-1(O-Amino-glycerol)
- 6440-96-6(3-(3,4-Difluoro-phenyl)-propylamine)
추천 공급업체
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

순결:99%
재다:100g
가격 ($):374.0